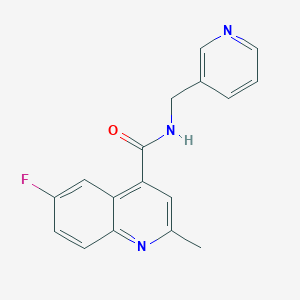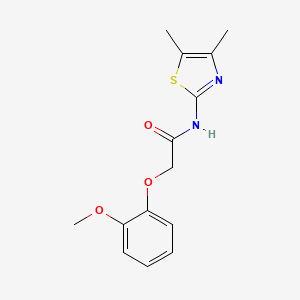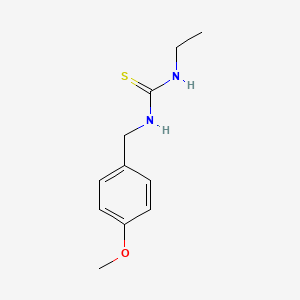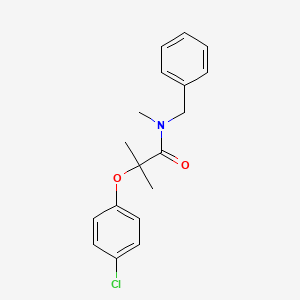
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide class of drugs. It is known to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, it has been found to have antiviral activity against influenza A virus.
Mechanism of Action
The exact mechanism of action of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood. However, it is known to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4 (CDK4). These enzymes are involved in DNA replication and cell cycle progression, respectively. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may contribute to the anticancer properties of this compound.
Biochemical and Physiological Effects
6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity. It has been found to be highly effective in inhibiting the activity of certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one limitation is its potential toxicity. It can induce DNA damage and apoptosis, which may affect the viability of cells in culture. Additionally, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. It may be useful in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, it may be useful in developing new antiviral therapies for influenza and other viral infections. Further research is needed to fully understand the potential applications of this compound.
In conclusion, 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action and biochemical and physiological effects are still being studied, but it has shown to be highly effective in inhibiting the activity of certain enzymes and signaling pathways. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 6-fluoro-2-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-fluoro-2-methoxy-3-methylbenzoic acid with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 4-chloroquinoline to yield the final product.
properties
IUPAC Name |
6-fluoro-2-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-11-7-15(14-8-13(18)4-5-16(14)21-11)17(22)20-10-12-3-2-6-19-9-12/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYRHIZZHJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)